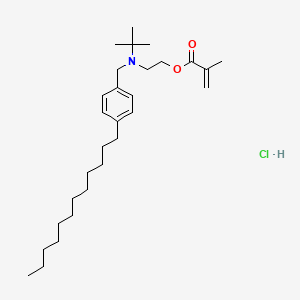

2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid ist eine komplexe organische Verbindung mit einer breiten Palette von Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die eine Methacrylatgruppe umfasst, was sie in der Polymerchemie und Materialwissenschaft nützlich macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid erfolgt typischerweise in einem mehrstufigen Prozess. Der erste Schritt umfasst häufig die Alkylierung von 4-Dodecylphenyl mit 1,1-Dimethylethylbromid in Gegenwart einer Base wie Kaliumcarbonat. Diesem folgt die Reaktion mit 2-Aminoethylmethacrylat unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden. Der letzte Schritt beinhaltet die Zugabe von Salzsäure, um die Hydrochloridsalzform zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die hohe Reinheit des Endprodukts sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride typically involves a multi-step process. The initial step often includes the alkylation of 4-dodecylphenyl with 1,1-dimethylethyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-aminoethyl methacrylate under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Methacrylatgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Polymerchemie: Wird als Monomer bei der Synthese von Polymeren mit spezifischen Eigenschaften verwendet.

Materialwissenschaft: Wird bei der Entwicklung von fortschrittlichen Materialien mit einzigartigen mechanischen und thermischen Eigenschaften eingesetzt.

Biologie und Medizin: Wird auf seine potenzielle Verwendung in Arzneimitteltransportsystemen und als Bestandteil biomedizinischer Geräte untersucht.

Wirkmechanismus

Der Wirkungsmechanismus von 2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methacrylatgruppe kann eine Polymerisation eingehen, was zur Bildung von Polymerketten führt. Dieser Prozess wird durch das Vorhandensein von Initiatoren und Katalysatoren erleichtert. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Molekülen zu interagieren, was möglicherweise zelluläre Prozesse und Signalwege beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((1,1-Dimethylethyl)((4-Octylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid

- 2-((1,1-Dimethylethyl)((4-Hexylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid

Einzigartigkeit

2-((1,1-Dimethylethyl)((4-Dodecylphenyl)methyl)amino)ethylmethacrylat-Hydrochlorid ist aufgrund seiner längeren Alkylkette einzigartig, die ihm ausgeprägte hydrophobe Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die spezifische Löslichkeits- und Interaktionsmerkmale erfordern .

Eigenschaften

CAS-Nummer |

93892-97-8 |

|---|---|

Molekularformel |

C29H50ClNO2 |

Molekulargewicht |

480.2 g/mol |

IUPAC-Name |

2-[tert-butyl-[(4-dodecylphenyl)methyl]amino]ethyl 2-methylprop-2-enoate;hydrochloride |

InChI |

InChI=1S/C29H49NO2.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-26-18-20-27(21-19-26)24-30(29(4,5)6)22-23-32-28(31)25(2)3;/h18-21H,2,7-17,22-24H2,1,3-6H3;1H |

InChI-Schlüssel |

XUVWBUVJZZNSGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CN(CCOC(=O)C(=C)C)C(C)(C)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)

![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)

![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)